

# Spectroscopic Analysis of Diisopropyl Xanthogen Disulfide: A Technical Guide

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## Compound of Interest

Compound Name: Diisopropyl xanthogen disulfide

Cat. No.: B1670633

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **diisopropyl xanthogen disulfide**. It is designed to assist researchers, scientists, and professionals in drug development in understanding and applying nuclear magnetic resonance (NMR), infrared (IR), and gas chromatography-mass spectrometry (GC-MS) techniques for the characterization of this compound.

## Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of **diisopropyl xanthogen disulfide**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.399-1.415	Doublet	12H	2 x $-\text{CH}(\text{CH}_3)_2$
5.662-5.724	Multiplet	2H	2 x $-\text{CH}(\text{CH}_3)_2$

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift (ppm)	Assignment
21.3	-CH(CH <sub>3</sub> ) <sub>2</sub>
82.5	-CH(CH <sub>3</sub> ) <sub>2</sub>
210.5	C=S

Solvent: CDCl<sub>3</sub>

**Table 3: IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2980	Strong	C-H stretch (sp <sup>3</sup> )
1255	Strong	C-O stretch
1045	Strong	C=S stretch
~540	Weak	S-S stretch

**Table 4: GC-MS Fragmentation Data**

m/z	Interpretation
271	[M+H] <sup>+</sup> (Molecular Ion)

High-Resolution Mass Spectrometry (HRMS-ESI) has determined the MH<sup>+</sup> to be 270.9948, corresponding to the molecular formula C<sub>8</sub>H<sub>14</sub>O<sub>2</sub>S<sub>4</sub>.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of **diisopropyl xanthogen disulfide**.

Methodology:

- Sample Preparation: A sample of **diisopropyl xanthogen disulfide** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - A standard pulse sequence is used to acquire the proton spectrum.
  - The spectral width is set to encompass all expected proton resonances.
  - Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlet peaks for each unique carbon atom.
  - A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **diisopropyl xanthogen disulfide**.

Methodology:

- Sample Preparation: As **diisopropyl xanthogen disulfide** is a crystalline solid, the Attenuated Total Reflectance (ATR) technique is employed. A small amount of the crystalline sample is placed directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.
- Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is brought into firm contact with the crystal.
- The sample spectrum is recorded over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **diisopropyl xanthogen disulfide**.

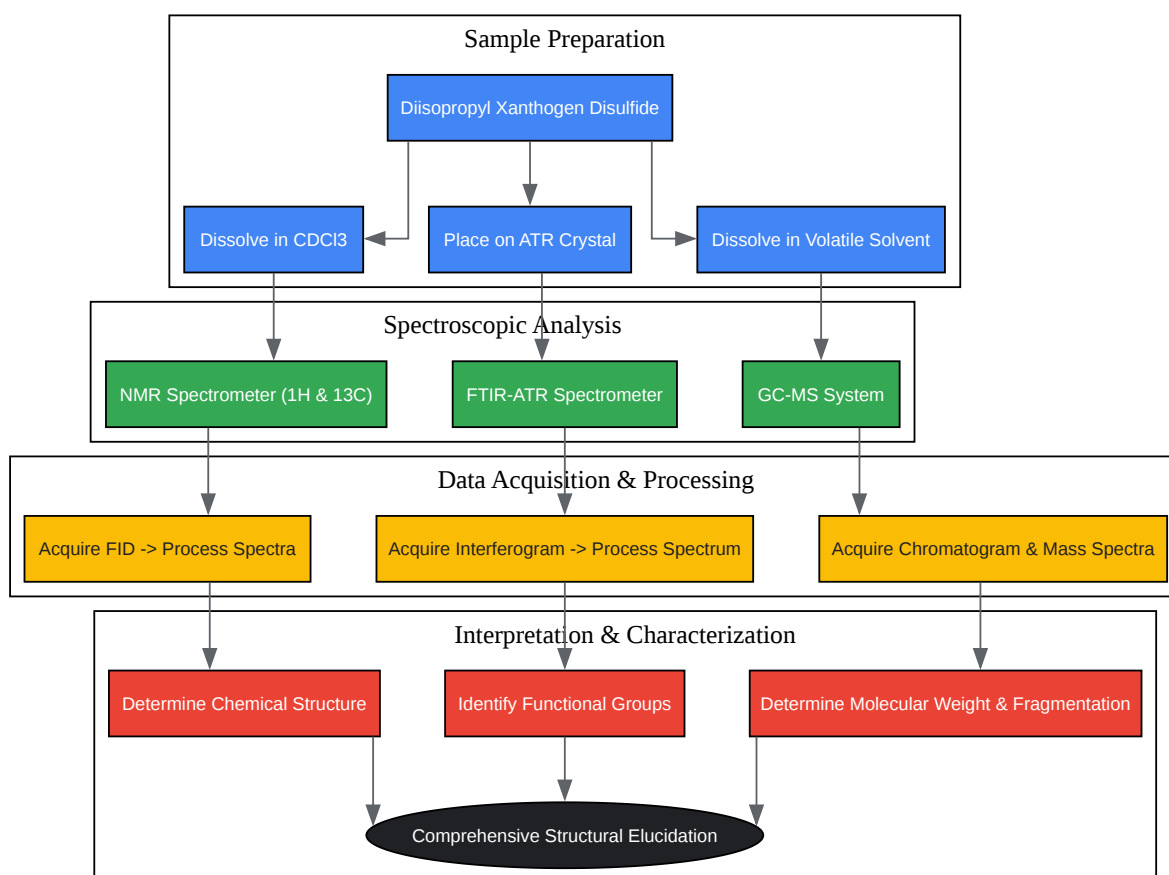
Methodology:

- Sample Preparation: A dilute solution of **diisopropyl xanthogen disulfide** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Separation:
  - A capillary column suitable for the analysis of organosulfur compounds is installed.
  - The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation.
  - Helium is typically used as the carrier gas.
- MS Detection:
  - The mass spectrometer is operated in full scan mode to detect all fragment ions within a specified mass range.
  - The electron energy is typically set to 70 eV.

- **Data Analysis:** The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is examined to identify the molecular ion and characteristic fragment ions.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **diisopropyl xanthogen disulfide**.



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Caption: Workflow for the spectroscopic analysis of **diisopropyl xanthogen disulfide**.

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## References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]
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